molecular formula C13H20Cl2N2O B8072462 N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR

Cat. No.: B8072462
M. Wt: 291.21 g/mol
InChI Key: ASBIINDDMDXZPP-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzamide and contains a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride typically begins with piperidine and benzamide derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions including amide formation, methylation, and hydrochloride salt formation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a reagent in organic synthesis and chemical research.

  • Biology: The compound is used in biological studies to understand molecular interactions and pathways.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic applications.

  • Industry: The compound finds applications in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, N-Methyl-N-(piperidin-4-yl)methanesulfonamide, and other benzamide derivatives.

  • Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the benzamide moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-3-piperidin-4-ylbenzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBIINDDMDXZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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